

CBB1007 (CAS RN: 1379573-92-8): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CBB1007

Cat. No.: B606510

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Abstract

CBB1007 is a cell-permeable, reversible, and substrate-competitive inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme overexpressed in various cancers. This technical guide provides a comprehensive overview of **CBB1007**, including its chemical properties, mechanism of action, and its effects on cellular processes. Detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways are presented to support further research and development of this compound as a potential therapeutic agent.

Chemical and Physical Properties

CBB1007, also known as LSD1 Inhibitor III, is an amidino-guanidinium derivative with the following properties:

Property	Value
CAS Number	1379573-92-8
Molecular Formula	C ₂₇ H ₃₄ N ₈ O ₄
Synonyms	LSD1 Inhibitor III, BHC110 Inhibitor III, KDM1 Inhibitor III, Methyl-3-(4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl)-5-((4-carbamimidoylpiperazin-1-yl)methyl)benzoate, 3TFA

Mechanism of Action

CBB1007 selectively inhibits the enzymatic activity of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. LSD1 is a flavin-dependent amine oxidase that removes methyl groups from mono- and di-methylated lysine residues on histone and non-histone proteins. A primary target of LSD1 is histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).

The inhibitory action of **CBB1007** is reversible and competitive with the LSD1 substrate. By binding to the active site of LSD1, **CBB1007** prevents the demethylation of its target substrates. This leads to an increase in the levels of histone H3 lysine 4 dimethylation (H3K4me2).^{[1][2]} H3K4 methylation is a key epigenetic mark associated with active gene transcription.

Quantitative Data

The following tables summarize the available quantitative data for **CBB1007**.

Table 3.1: In Vitro Inhibitory Activity

Target	Assay	IC ₅₀	Reference
Human LSD1 (hLSD1)	Enzymatic Assay	5.27 μ M	[1] [2]
LSD1-mediated H3K4Me2 demethylation	Cellular Assay	\leq 5 μ M	
LSD1-mediated H3K4Me demethylation	Cellular Assay	\leq 5 μ M	

Table 3.2: Cellular Activity

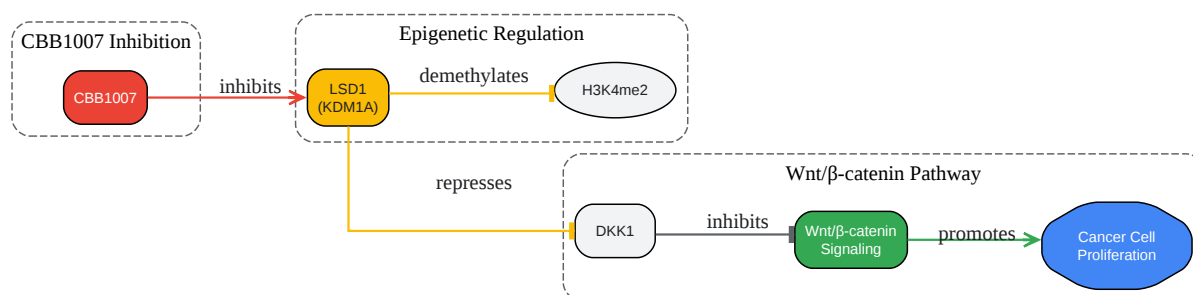
Cell Line	Assay	Effect	Concentration	Duration	Reference
F9 (mouse embryonic carcinoma)	Cell Growth	Inhibition	0-100 μ M	30 hours	[1] [2]
F9	Gene Expression	Activation of CHRM4 and SCN3A	0.5-20 μ M	24 hours	[1]
Human Embryonic Stem Cells (hESCs)	Adipogenesis	Increased lipid droplet formation	5-20 μ M	14 days	[1] [2]
hESCs	Protein Levels	Reduced LSD1 and histone H3	5-20 μ M	14 days	[1] [2]
hESCs	Histone Methylation	Increased H3K4me2	5-20 μ M	14 days	[1] [2]
hESCs	Gene Expression	Upregulation of PPAR γ -2 and C/EBP α	5-20 μ M	14 days	[1] [2]

Table 3.3: Selectivity Profile

Target	Effect	Note
LSD2	No significant inhibition	Data suggests selectivity for LSD1.
JARID1A	No significant inhibition	Data suggests selectivity for LSD1.
H3K4Me3 demethylation	No effect	
H3K9Me2 demethylation	No effect	
Non-pluripotent cancer cells	Minimal growth arrest	IC ₅₀ > 100 µM.
Normal somatic cells	Minimal effect	IC ₅₀ > 100 µM.

Signaling Pathway

LSD1 is a critical regulator of various signaling pathways implicated in cancer development and progression. By inhibiting LSD1, **CBB1007** can modulate these pathways. One of the key pathways influenced by LSD1 is the Wnt/ β -catenin signaling pathway. LSD1 can activate this pathway by downregulating inhibitors such as DKK1. Inhibition of LSD1 by **CBB1007** is expected to suppress the Wnt/ β -catenin pathway, leading to reduced cancer cell proliferation and survival.

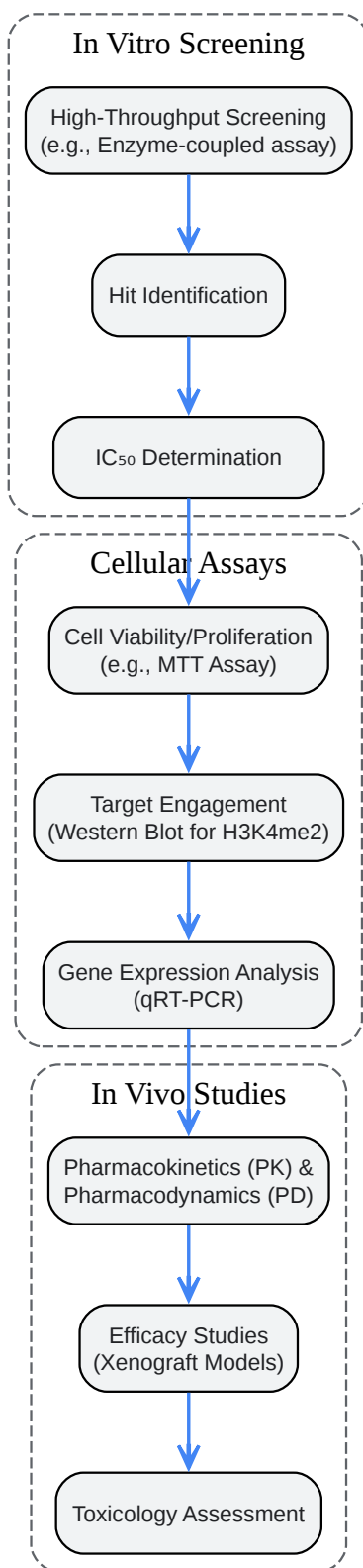


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Fig. 1: **CBB1007** inhibits LSD1, leading to increased H3K4me2 and derepression of DKK1, which in turn inhibits the Wnt/ β -catenin signaling pathway and reduces cancer cell proliferation.

Experimental Workflow

The following diagram illustrates a typical workflow for screening and validating LSD1 inhibitors like **CBB1007**.



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References

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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